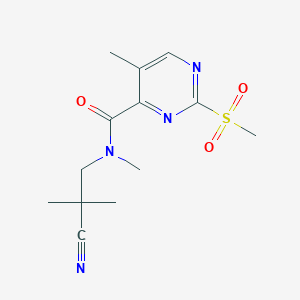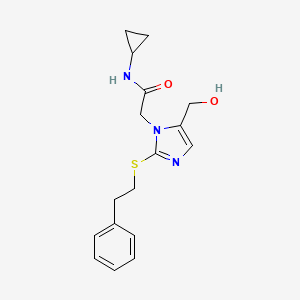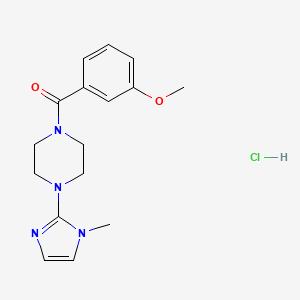
1,3-Dimethyl-2-(2-propynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-Dimethyl-2-(2-propynyl)benzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule contains a total of 23 atoms, including 12 Hydrogen atoms and 11 Carbon atoms .
Synthesis Analysis
The synthesis of “1,3-Dimethyl-2-(2-propynyl)benzene” could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-2-(2-propynyl)benzene” can be represented by the formula C11H16 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Metalation and Complex Formation
1,3-Di(2-pyridyl)benzene, closely related to 1,3-Dimethyl-2-(2-propynyl)benzene, undergoes orthometalation with palladium(II) and platinum(II), leading to the formation of complex metalated structures. This process is significant in creating unique ligand-metal complexes, with implications in catalysis and organometallic chemistry (Cárdenas, Echavarren, & Arellano, 1999).
Catalytic Properties
The compound demonstrates potential as a ligand for catalytically active rhodium complexes. These complexes show efficiency in the co-cyclization of alkyne-nitrile to pyridines and in the hydroformylation of certain hydrocarbons, indicating its relevance in synthetic organic chemistry and industrial applications (Costa, Dias, Chiusoli, & Gazzola, 1995).
Inclusion Compounds and Crystallography
The compound forms inclusion compounds with multipedal hosts, and these have been characterized through single-crystal diffraction and thermal analysis. This suggests potential applications in materials science, particularly in the design of molecular inclusion structures (Bourne, Nash, & Toda, 1999).
Supramolecular Architecture
Research has been conducted on similar compounds, focusing on their supramolecular architecture. Such studies contribute to understanding the molecular interactions and stability of these compounds, which is crucial in the development of new materials and molecular devices (Qian, Chen, Cui, & Zhu, 2012).
Metallomacrocyclic Palladium(II) Complexes
The compound is used in synthesizing new hybrid ligands for metallomacrocyclic palladium(II) complexes. These complexes have been studied for their structure and behavior in solution, which is pivotal in the field of inorganic chemistry and the study of metal-organic frameworks (Guerrero, Pons, Branchadell, Parella, Solans, Font‐Bardia, & Ros, 2008).
Ionic Liquid Mixtures
Studies on mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, structurally related to 1,3-Dimethyl-2-(2-propynyl)benzene, provide insights into the alteration of ionic liquid structure by benzene, which is significant in understanding the interactions within ionic liquid mixtures (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005).
properties
IUPAC Name |
1,3-dimethyl-2-prop-2-ynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-6-11-9(2)7-5-8-10(11)3/h1,5,7-8H,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZMWMXMZDPNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-(2-propynyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Hydrazino-thiazolo[5,4-d]pyrimidine](/img/structure/B2600058.png)


![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)

![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)

![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)
![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)